molecular formula C17H15N3O3 B1238571 ethyl 8-ethynyl-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate

ethyl 8-ethynyl-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate

Cat. No.: B1238571
M. Wt: 309.32 g/mol
InChI Key: WDTNKNNGHGOKBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of [3H]RY80 involves several steps:

Chemical Reactions Analysis

[3H]RY80 undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed from these reactions include oxidized, reduced, and substituted derivatives of [3H]RY80 .

Scientific Research Applications

[3H]RY80 is widely used in scientific research, particularly in the study of gamma-aminobutyric acid A receptors. Its high affinity and selectivity for receptors containing alpha-5 subunits make it a valuable tool for:

Mechanism of Action

[3H]RY80 exerts its effects by binding to gamma-aminobutyric acid A receptors containing alpha-5 subunits. This binding modulates the receptor’s activity, influencing the inhibitory neurotransmission mediated by gamma-aminobutyric acid. The compound’s high affinity and selectivity for these receptors make it a potent tool for studying their function and pharmacology .

Properties

Molecular Formula

C17H15N3O3

Molecular Weight

309.32 g/mol

IUPAC Name

ethyl 8-ethynyl-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate

InChI

InChI=1S/C17H15N3O3/c1-4-11-6-7-13-12(8-11)16(21)19(3)9-14-15(17(22)23-5-2)18-10-20(13)14/h1,6-8,10H,5,9H2,2-3H3

InChI Key

WDTNKNNGHGOKBH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CC(=C3)C#C)C

Synonyms

(3H)RY-80
ethyl-8-acetylene-5,6-dihydro-5-methyl-6-oxo-4H-imidazol(1,5a)(1,4)benzodiazepine-3-carboxylate
RY 80
RY80

Origin of Product

United States

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